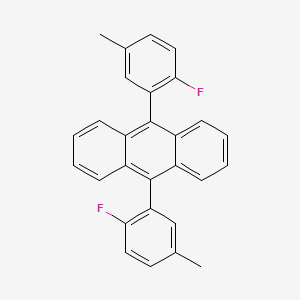

9,10-Bis(2-fluoro-5-methylphenyl)anthracene

Description

9,10-Bis(2-fluoro-5-methylphenyl)anthracene is a symmetrically substituted anthracene derivative with two 2-fluoro-5-methylphenyl groups attached at the 9- and 10-positions of the anthracene core. This compound belongs to a class of diarylanthracenes widely studied for their tunable photophysical properties, thermal stability, and applications in organic electronics and sensing. The fluorine and methyl substituents on the phenyl rings introduce electronic and steric effects that modulate its optical behavior, solubility, and intermolecular interactions.

Properties

CAS No. |

816453-36-8 |

|---|---|

Molecular Formula |

C28H20F2 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

9,10-bis(2-fluoro-5-methylphenyl)anthracene |

InChI |

InChI=1S/C28H20F2/c1-17-11-13-25(29)23(15-17)27-19-7-3-5-9-21(19)28(22-10-6-4-8-20(22)27)24-16-18(2)12-14-26(24)30/h3-16H,1-2H3 |

InChI Key |

MZSMXVKTLJRHIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C(C=CC(=C5)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(2-fluoro-5-methylphenyl)anthracene typically involves the Suzuki cross-coupling reaction. This reaction is performed between 9,10-dibromoanthracene and 2-fluoro-5-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(2-fluoro-5-methylphenyl)anthracene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

9,10-Bis(2-fluoro-5-methylphenyl)anthracene has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Employed in the study of photophysical properties and their effects on biological systems.

Medicine: Investigated for potential use in photodynamic therapy and as fluorescent probes.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which 9,10-Bis(2-fluoro-5-methylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with light and energy transfer processes.

Comparison with Similar Compounds

Key Insights :

- Electron-withdrawing groups (e.g., fluorine in 9,10-Bis(2-fluoro-5-methylphenyl)anthracene) red-shift absorption/emission by lowering the LUMO energy, while electron-donating groups (e.g., methoxy) may enhance thermal stability .

- Steric hindrance from methyl groups in this compound likely reduces aggregation, improving solubility and processability compared to planar derivatives like 9,10-di-(2-naphthyl)anthracene .

Thermal Stability and Structural Robustness

Thermogravimetric analysis (TGA) of related compounds reveals substituent-dependent stability:

- 9,10-Bis(4-methoxyphenyl)anthracene : High thermal stability (decomposition >300°C) attributed to rigid methoxyphenyl groups .

- 9,10-Bis(phenylethynyl)anthracene : Stable under ambient conditions but susceptible to oxidative degradation due to ethynyl bonds .

The 2-fluoro-5-methylphenyl substituents in the target compound are expected to confer moderate thermal stability, balancing steric protection (methyl) and electronic effects (fluorine).

Biological Activity

9,10-Bis(2-fluoro-5-methylphenyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique structural properties and potential biological activities. This compound exhibits various biological effects, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and material science.

- Molecular Formula : C21H16F2

- Molecular Weight : 324.35 g/mol

- CAS Number : 681228-89-7

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0098 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The compound has also been studied for its anticancer potential. It has been observed to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, studies have reported that it can induce cytotoxic effects in human cancer cells at specific concentrations, highlighting its potential as a therapeutic agent.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- DNA Interaction : The compound can form adducts with DNA, leading to disruption of replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of anthracene compounds, including this compound. The findings demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that the introduction of fluorine atoms enhanced the antimicrobial properties compared to non-fluorinated analogs .

Cancer Cell Line Study

In another investigation focused on cancer therapy, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with the mechanism linked to apoptosis induction and cell cycle arrest at the G1 phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.